molecular formula C18H14O2 B14621244 Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis- CAS No. 58409-56-6

Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis-

Cat. No.: B14621244
CAS No.: 58409-56-6
M. Wt: 262.3 g/mol
InChI Key: SXKUZXRQYVNQKT-ZWKOTPCHSA-N
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Description

Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis- is a polycyclic aromatic hydrocarbon (PAH) derivative It is a compound with a complex structure consisting of fused benzene rings and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis- typically involves the cyclization of appropriate precursors. One common method is the cyclization of lactone derivatives followed by sequential modifications . Another approach involves the photocyclization of divinylterphenyl derivatives or tandem radical cyclization of (Z,Z)-1,4-bis(2-iodostyryl)benzene derivatives . These methods often require specific reaction conditions, such as the presence of catalysts, controlled temperatures, and specific solvents.

Industrial Production Methods

Industrial production of Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis- is less common due to its specialized applications. the methods used in laboratory synthesis can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis- has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.

    Biology: Research on this compound helps understand the biological effects of PAHs, including their interactions with enzymes and DNA.

    Medicine: It is studied for its potential carcinogenic properties and its role in the development of cancer.

    Industry: Although not widely used industrially, it serves as a reference compound in environmental studies to monitor PAH pollution.

Mechanism of Action

The mechanism of action of Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis- involves its interaction with biological molecules. It can be metabolized by cytochrome P450 enzymes and epoxide hydrolase, leading to the formation of dihydrodiols . These metabolites can bind to DNA and proteins, potentially causing mutations and other biological effects. The molecular targets and pathways involved include DNA, enzymes, and cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    Benz(a)anthracene: A parent compound with similar structure but without the hydroxyl groups.

    Benzo(a)pyrene: Another PAH with a similar structure but different biological properties.

    Chrysene: A PAH with four fused benzene rings, similar to Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis-.

Uniqueness

Benz(a)anthracene-2,3-diol, 2,3-dihydro-, Cis- is unique due to the presence of hydroxyl groups and its specific dihydro configuration. These structural features influence its chemical reactivity and biological interactions, distinguishing it from other PAHs.

Properties

CAS No.

58409-56-6

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

(2R,3S)-2,3-dihydrobenzo[a]anthracene-2,3-diol

InChI

InChI=1S/C18H14O2/c19-17-9-14-6-5-13-7-11-3-1-2-4-12(11)8-15(13)16(14)10-18(17)20/h1-10,17-20H/t17-,18+/m0/s1

InChI Key

SXKUZXRQYVNQKT-ZWKOTPCHSA-N

Isomeric SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C[C@@H]([C@@H](C=C43)O)O

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=CC(C(C=C43)O)O

Origin of Product

United States

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